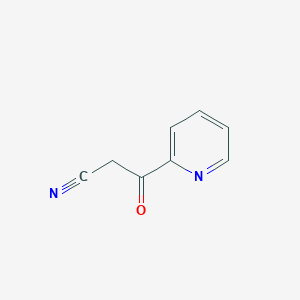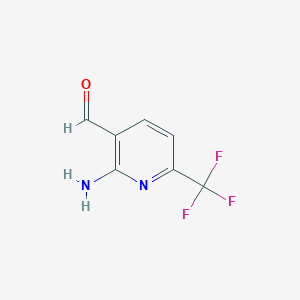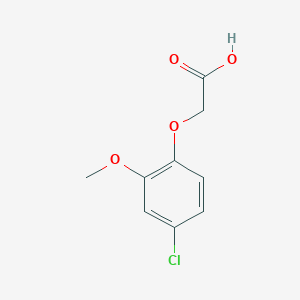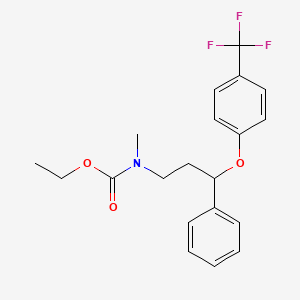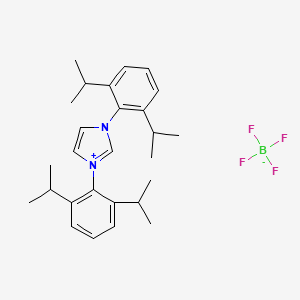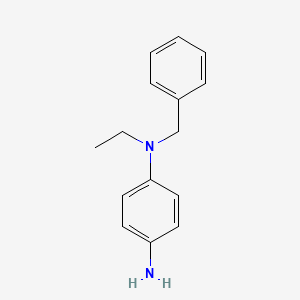
2-Chlor-3-Fluor-5-(Trifluormethyl)pyridin
Übersicht
Beschreibung
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2ClF4N . It is a halogenated pyridine derivative, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the pyridine ring. This compound is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, such as herbicides and insecticides
Wirkmechanismus
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the synthesis of various active agrochemical and pharmaceutical ingredients . The specific targets would depend on the final compound synthesized using 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine as a building block.
Mode of Action
The trifluoromethyl group in organic compounds is known to significantly affect their chemical reactivity and biological activity . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the synthesis of various active agrochemical and pharmaceutical ingredients . The affected pathways would depend on the final compound synthesized using 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine as a building block.
Pharmacokinetics
The compound is a solid at room temperature, with a density of 1524 g/mL at 25 °C . It has a boiling point of 50-55 °C/11 mmHg . These properties might influence its bioavailability.
Result of Action
It’s known that trifluoromethylpyridines are used in the synthesis of various active agrochemical and pharmaceutical ingredients . The specific effects would depend on the final compound synthesized using 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine as a building block.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s also important to note that the compound is classified as an irritant and should be handled with appropriate safety measures .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319-H225, indicating that it can cause skin irritation, serious eye irritation, and is highly flammable . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated organic compounds. It interacts with various enzymes and proteins, facilitating the incorporation of fluorine atoms into target molecules. This compound is known to participate in reactions catalyzed by enzymes such as cytochrome P450, which are involved in the oxidative metabolism of xenobiotics. The interactions between 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine and these enzymes often involve the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its catalytic activity .
Cellular Effects
The effects of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to changes in its function. For example, 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine can inhibit the activity of certain enzymes by forming a covalent bond with the enzyme’s active site, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine in laboratory settings are important considerations for its use in biochemical research. Over time, this compound can undergo degradation, leading to the formation of by-products that may affect its activity and function. Studies have shown that 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine remains relatively stable under controlled conditions, but its stability can be compromised by factors such as temperature, pH, and exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure to the compound resulting in changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on cellular function. Toxicological studies have highlighted the importance of dose optimization to minimize adverse effects while maximizing the compound’s therapeutic potential .
Metabolic Pathways
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine, leading to the formation of metabolites that can be further processed by conjugation enzymes. These metabolic pathways influence the compound’s bioavailability, distribution, and elimination from the body .
Transport and Distribution
The transport and distribution of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues. Additionally, binding proteins can sequester 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine, affecting its localization and concentration within different cellular compartments. These transport and distribution mechanisms play a critical role in determining the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For instance, the presence of specific amino acid sequences or chemical modifications can target the compound to the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine can affect its activity and function, as different cellular compartments provide distinct microenvironments that influence the compound’s interactions with biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with reagents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.
Oxidation and Reduction: Formation of oxidized or reduced pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Fluoro-5-chloropyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and fluorine atoms, along with a trifluoromethyl group, which imparts distinct chemical and physical properties. These features make it a valuable intermediate in the synthesis of various bioactive compounds and agrochemicals .
Eigenschaften
IUPAC Name |
2-chloro-3-fluoro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQQLMSKDLDZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512959 | |
| Record name | 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72600-67-0 | |
| Record name | 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


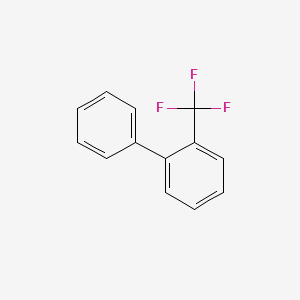
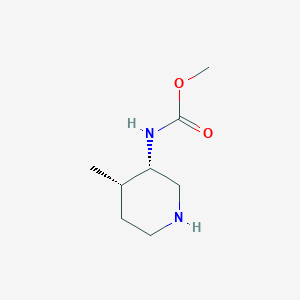

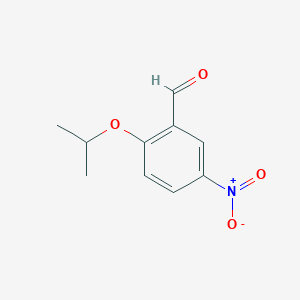

![N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide](/img/structure/B1313374.png)
